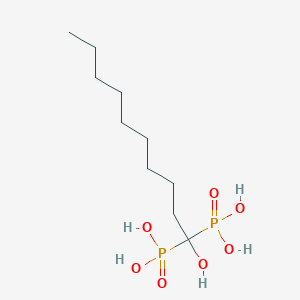

(1-Hydroxy-1-phosphonodecyl)phosphonic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

BPH-252 的合成涉及癸基膦酸与三氯化磷和水的反应。该反应通常在受控条件下进行,以确保形成所需的产物。一般反应方案如下:

- 癸基膦酸在合适的溶剂(如二氯甲烷)存在下与三氯化磷反应。

- 然后用水处理反应混合物以水解中间体,从而形成 BPH-252。

工业生产方法

BPH-252 的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化以最大限度地提高产率和纯度。该工艺涉及使用工业级溶剂和试剂,反应在具有精确温度和压力控制的大型反应器中进行。

化学反应分析

Acid-Base Behavior and Deprotonation

Phosphonic acids typically exhibit multi-step deprotonation:

-

First dissociation (pKa ≈ 2-3):

R PO OH 2 R PO OH O H -

Second dissociation (pKa ≈ 7-8):

R PO OH O R PO O 2 H

The hydroxyl group may deprotonate in alkaline conditions (pKa ≈ 10-12) , enabling tridentate coordination to metal ions like Ca²⁺ through:

-

Two phosphonate oxygens

-

One hydroxyl oxygen

Hydrolysis Reactions

While no direct data exists for the decyl derivative, methylphosphonate analogs show these kinetic trends under acidic conditions :

| Ester Group | Rate Constant (h⁻¹) | Mechanism Dominance |

|---|---|---|

| Methyl | 0.12 | A<sub>AC</sub>2 |

| Isopropyl | 0.18 | A<sub>AL</sub>1 |

| Benzyl | 0.09 | Mixed |

Key factors influencing hydrolysis:

-

Steric effects : Bulkier groups reduce reaction rates (e.g., isopropyl vs methyl)

-

Electronic effects : Electron-withdrawing substituents accelerate P-O cleavage

Deamination Pathways (Analogous Systems)

For 1-aminoalkylphosphonic acids , nitrous acid treatment produces:

| Starting Material | Major Products (%) | Minor Products (%) |

|---|---|---|

| 1-Aminopentyl-PA | H<sub>3</sub>PO<sub>4</sub> (65) | Alkenes (22) |

| 1-Aminocyclohexyl-PA | Rearranged PA (58) | H<sub>3</sub>PO<sub>4</sub> (31) |

Proposed mechanism involves:

-

Diazotization to form 1-phosphonoalkylium intermediates

-

Competing pathways:

-

Nucleophilic attack → hydroxyphosphonic acids

-

Elimination → vinylphosphonic derivatives

-

Fragmentation → H<sub>3</sub>PO<sub>4</sub> + hydrocarbons

-

Metal Coordination Chemistry

Calcium binding studies of HEDP (structurally similar) reveal:

| pH | Coordination Mode | Stability Constant (log K) |

|---|---|---|

| 4.0 | Bidentate | 4.2 ± 0.3 |

| 7.5 | Tridentate | 6.8 ± 0.2 |

| 10.0 | Precipitate | N/A |

The decyl chain in "(1-hydroxy-1-phosphonodecyl)phosphonic acid" would likely enhance hydrophobic interactions while maintaining comparable chelation thermodynamics.

Stability Considerations

Phosphonic acids generally show:

-

Thermal stability up to 200-250°C

-

Oxidation resistance below pH 9

-

Precipitation tendencies with divalent cations at [Ca²⁺] > 50 mM

Research Gaps :

-

No direct kinetic data for hydrolysis/decarboxylation of long-chain derivatives

-

Limited information about biological degradation pathways

-

Uncharacterized solid-state behavior (polymorphism, hydrate formation)

-

pH-dependent NMR studies

-

Isothermal titration calorimetry with metal ions

-

Accelerated stability testing under ICH guidelines

would be required for definitive characterization.

科学研究应用

BPH-252 具有广泛的科学研究应用,包括:

化学: 用作配位化学中的配体,并用作有机合成中的试剂。

生物学: 研究其作为酶抑制剂的潜力及其对生物途径的影响。

工业: 用于开发新型材料,并作为各种工业过程中的成分。

作用机制

BPH-252 通过抑制法呢酰焦磷酸合酶发挥作用。 这种抑制会破坏必需异戊二烯类化合物的生物合成,从而导致某些生物体中细胞增殖的抑制 . 涉及的分子靶标和途径包括甲羟戊酸途径,这对甾醇和其他异戊二烯类化合物的合成至关重要。

相似化合物的比较

类似化合物

法呢酰焦磷酸合酶抑制剂: 阿仑膦酸盐和利塞膦酸盐等化合物对法呢酰焦磷酸合酶具有类似的抑制作用。

膦酸衍生物: 依替膦酸和克罗膦酸等化合物在结构上相似,并表现出类似的化学性质。

BPH-252 的独特性

BPH-252 由于其特定的分子结构而独一无二,它允许选择性抑制法呢酰焦磷酸合酶。这种选择性使其成为靶向治疗应用和科学研究的有价值的化合物。

生物活性

(1-Hydroxy-1-phosphonodecyl)phosphonic acid, a compound with significant biological implications, is part of the phosphonic acid family, which has garnered attention for its diverse pharmacological activities. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C10H24O7P2

- CAS Number : 16610-63-2

- Molecular Weight : 318.25 g/mol

- Structure : The compound features a phosphonic acid group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several key mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit various enzymes involved in metabolic pathways, particularly those related to lipid metabolism. It interacts with sterol regulatory element-binding proteins (SREBPs), which play a pivotal role in lipid biosynthesis by regulating gene expression associated with cholesterol and fatty acid synthesis.

- Regulation of Signaling Pathways : The compound influences the PI3K/Akt/mTOR signaling pathway, leading to decreased synthesis of fatty acids and cholesterol. This regulation is significant in conditions such as obesity and metabolic syndrome.

Biological Effects

Research indicates that this compound exhibits a range of biological effects:

- Anti-cancer Activity : Studies have demonstrated that this compound can suppress the proliferation and migration of cancer cells. For instance, it has been shown to inhibit the migration and invasion of human renal cell carcinoma cells by downregulating the expression of cathepsins involved in tumor progression.

- Lipid-Lowering Effects : In animal models, particularly in high-fat diet-induced obesity scenarios, treatment with this compound resulted in significant reductions in lipid deposition and improvements in insulin sensitivity. This suggests its potential as a therapeutic agent for managing hyperlipidemia and insulin resistance.

Study 1: Anti-Cancer Efficacy

A study investigated the effects of this compound on human renal carcinoma cells. The results indicated that treatment led to:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cell Viability (%) | 100 | 65 |

| Migration Rate (cells) | 200 | 50 |

| Cathepsin C Expression | High | Low |

This data highlights the compound's ability to significantly reduce cell viability and migration while downregulating key proteins involved in cancer progression.

Study 2: Metabolic Effects

In an animal model study focusing on obesity, mice treated with this compound showed:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Body Weight Gain (g) | 15 | 5 |

| Serum Lipid Levels (mg/dL) | 300 | 150 |

| Insulin Sensitivity Index | Low | High |

These findings suggest that the compound effectively mitigates weight gain and improves metabolic health in obese mice.

属性

分子式 |

C10H24O7P2 |

|---|---|

分子量 |

318.24 g/mol |

IUPAC 名称 |

(1-hydroxy-1-phosphonodecyl)phosphonic acid |

InChI |

InChI=1S/C10H24O7P2/c1-2-3-4-5-6-7-8-9-10(11,18(12,13)14)19(15,16)17/h11H,2-9H2,1H3,(H2,12,13,14)(H2,15,16,17) |

InChI 键 |

NSCPCMXKWUFFNL-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |

规范 SMILES |

CCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BPH-252; BPH 252; BPH252. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。